molecular formula C20H19N3O2S2 B2650242 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine CAS No. 708991-31-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2650242
CAS No.: 708991-31-5
M. Wt: 397.51
InChI Key: VQMRHCQFMQNZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the thiophene and dimethoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
  • N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-24-15-6-5-13(10-16(15)25-2)7-8-21-19-18-14(17-4-3-9-26-17)11-27-20(18)23-12-22-19/h3-6,9-12H,7-8H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMRHCQFMQNZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C3C(=CSC3=NC=N2)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.